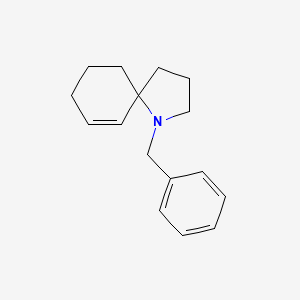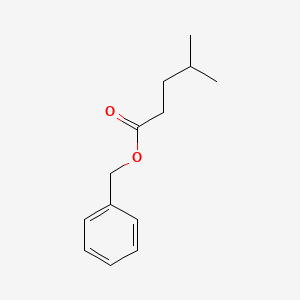![molecular formula C9H6N2OS B14440739 {[5-(Methylsulfanyl)furan-2-yl]methylidene}propanedinitrile CAS No. 76542-53-5](/img/structure/B14440739.png)
{[5-(Methylsulfanyl)furan-2-yl]methylidene}propanedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[5-(Methylsulfanyl)furan-2-yl]methylidene}propanedinitrile is an organic compound characterized by a furan ring substituted with a methylsulfanyl group and a propanedinitrile moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[5-(Methylsulfanyl)furan-2-yl]methylidene}propanedinitrile typically involves the reaction of 5-(methylsulfanyl)furan-2-carbaldehyde with malononitrile under basic conditions. The reaction proceeds through a Knoevenagel condensation, where the aldehyde group of the furan derivative reacts with the active methylene group of malononitrile to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
{[5-(Methylsulfanyl)furan-2-yl]methylidene}propanedinitrile can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitrile groups can be reduced to primary amines.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be employed for substitution reactions on the furan ring.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Halogenated or nitrated furan derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Exploration as a lead compound for drug discovery, particularly in the development of antimicrobial agents.
Industry: Use in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of {[5-(Methylsulfanyl)furan-2-yl]methylidene}propanedinitrile depends on its specific application. In the context of antimicrobial activity, it may interact with bacterial enzymes or cellular components, disrupting essential biological processes. The exact molecular targets and pathways involved would require further research to elucidate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [5-(Methylsulfanyl)furan-2-yl]methanamine hydrochloride
- N-{[5-(2-methylcyclopropyl)furan-2-yl]methylidene}hydroxylamine
Uniqueness
{[5-(Methylsulfanyl)furan-2-yl]methylidene}propanedinitrile is unique due to its combination of a furan ring with a methylsulfanyl group and a propanedinitrile moiety. This structure imparts distinct chemical reactivity and potential biological activity, setting it apart from other furan derivatives.
Eigenschaften
CAS-Nummer |
76542-53-5 |
|---|---|
Molekularformel |
C9H6N2OS |
Molekulargewicht |
190.22 g/mol |
IUPAC-Name |
2-[(5-methylsulfanylfuran-2-yl)methylidene]propanedinitrile |
InChI |
InChI=1S/C9H6N2OS/c1-13-9-3-2-8(12-9)4-7(5-10)6-11/h2-4H,1H3 |
InChI-Schlüssel |
QGGIZAGKCQNPPC-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=CC=C(O1)C=C(C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



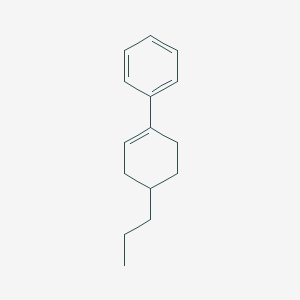
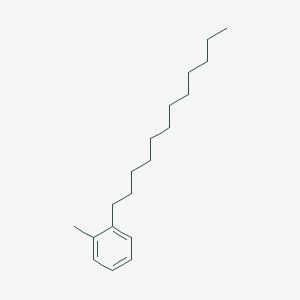

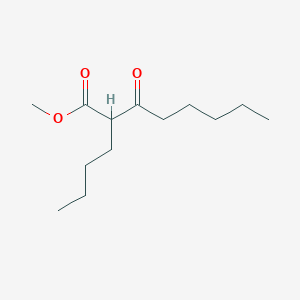
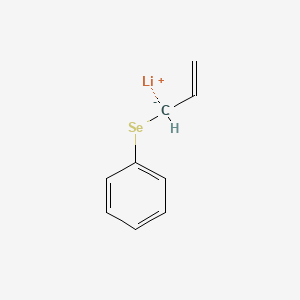
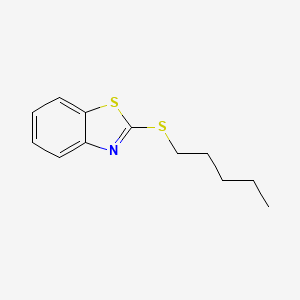
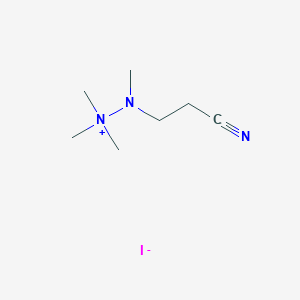

methanone](/img/structure/B14440711.png)

![Benzenesulfonic acid, [[(chloroacetyl)amino]methyl][[2-[[4-(cyclohexylamino)-9,10-dihydro-9,10-dioxo-1-anthracenyl]amino]cyclohexyl]methyl]-, monopotassium salt](/img/structure/B14440719.png)
